3-Amino-3-(3-bromo-4,5-dimethoxyphenyl)propanoic acid
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Overview
Description
3-Amino-3-(3-bromo-4,5-dimethoxyphenyl)propanoic acid is an organic compound with the molecular formula C11H14BrNO4 This compound is characterized by the presence of an amino group, a bromine atom, and two methoxy groups attached to a phenyl ring, along with a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-bromo-4,5-dimethoxyphenyl)propanoic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and subsequent amination using ammonia or amine derivatives under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-bromo-4,5-dimethoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated products or amines.
Substitution: Formation of substituted phenylpropanoic acids with various functional groups.
Scientific Research Applications
3-Amino-3-(3-bromo-4,5-dimethoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-bromo-4,5-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the bromine and methoxy groups can enhance its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid: Similar structure but lacks the bromine atom.
3-Amino-3-(4-bromophenyl)propanoic acid: Similar structure but lacks the methoxy groups.
3-(3,4-Dimethoxyphenyl)propanoic acid: Lacks both the amino and bromine groups.
Uniqueness
3-Amino-3-(3-bromo-4,5-dimethoxyphenyl)propanoic acid is unique due to the combination of the bromine atom and methoxy groups on the phenyl ring, along with the amino and propanoic acid moieties. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
773125-00-1 |
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Molecular Formula |
C11H14BrNO4 |
Molecular Weight |
304.14 g/mol |
IUPAC Name |
3-amino-3-(3-bromo-4,5-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H14BrNO4/c1-16-9-4-6(8(13)5-10(14)15)3-7(12)11(9)17-2/h3-4,8H,5,13H2,1-2H3,(H,14,15) |
InChI Key |
LZHQTBLMAGTXJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(CC(=O)O)N)Br)OC |
Origin of Product |
United States |
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